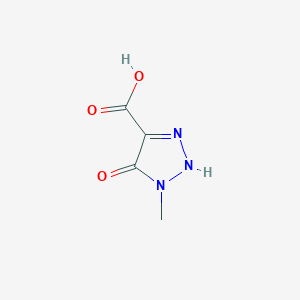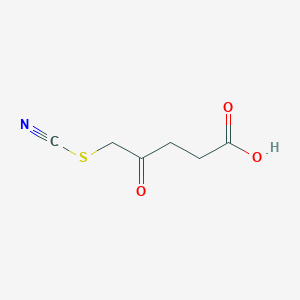
4-Oxo-5-thiocyanatopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-5-thiocyanatopentanoic acid: is a chemical compound with the molecular formula C6H7NO3S It is characterized by the presence of a thiocyanate group and a ketone functional group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-thiocyanatopentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with thiocyanate under controlled conditions. For example, the reaction of 4-oxo-5-bromopentanoic acid with potassium thiocyanate in an aqueous medium can yield this compound. The reaction typically requires mild heating and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-5-thiocyanatopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-hydroxy-5-thiocyanatopentanoic acid.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-5-thiocyanatopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-5-thiocyanatopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-5-thiocyanatopentanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The thiocyanate group can interact with metal ions or other nucleophilic centers, leading to the formation of stable complexes that inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
4-Oxopentanoic acid (Levulinic acid): Similar in structure but lacks the thiocyanate group.
4-Oxo-5-cyanopentanoic acid: Similar but contains a cyano group instead of a thiocyanate group.
4-Oxo-5-bromopentanoic acid: Similar but contains a bromine atom instead of a thiocyanate group.
Uniqueness: 4-Oxo-5-thiocyanatopentanoic acid is unique due to the presence of both a ketone and a thiocyanate group, which confer distinct chemical reactivity and potential biological activities. The thiocyanate group, in particular, allows for unique interactions with biological targets and the formation of novel derivatives .
Eigenschaften
CAS-Nummer |
5440-64-2 |
|---|---|
Molekularformel |
C6H7NO3S |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
4-oxo-5-thiocyanatopentanoic acid |
InChI |
InChI=1S/C6H7NO3S/c7-4-11-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) |
InChI-Schlüssel |
LTRVIAZIWPWMTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


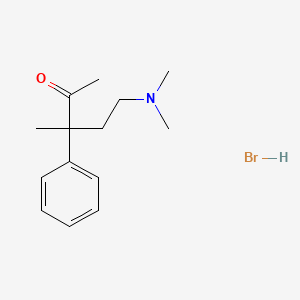
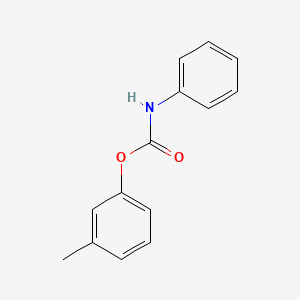
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
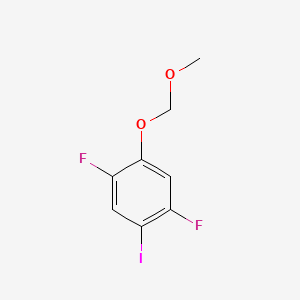
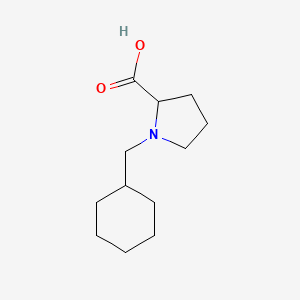
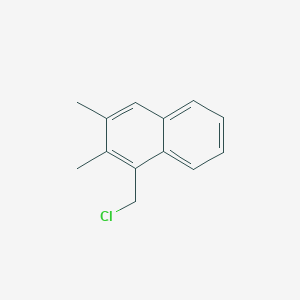
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)

![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)

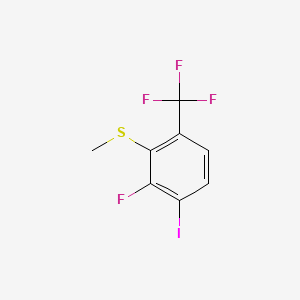
![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
